Cas no 476660-28-3 (3-(quinolin-7-yl)propan-1-ol)
3-(quinolin-7-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 7-QUINOLINEPROPANOL
- 3-(quinolin-7-yl)propan-1-ol
- 3-quinolin-7-ylpropan-1-ol
- AKOS006312559
- 476660-28-3
- EN300-1849388
- SCHEMBL6360170
- NYJSALAIHPVBMK-UHFFFAOYSA-N
-
- Inchi: 1S/C12H13NO/c14-8-2-3-10-5-6-11-4-1-7-13-12(11)9-10/h1,4-7,9,14H,2-3,8H2
- InChI Key: NYJSALAIHPVBMK-UHFFFAOYSA-N
- SMILES: OCCCC1C=CC2=CC=CN=C2C=1
Computed Properties
- Exact Mass: 187.099714038g/mol
- Monoisotopic Mass: 187.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 33.1Ų
3-(quinolin-7-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849388-0.05g |
3-(quinolin-7-yl)propan-1-ol |
476660-28-3 | 0.05g |
$900.0 | 2023-06-03 | ||
| Enamine | EN300-1849388-0.1g |
3-(quinolin-7-yl)propan-1-ol |
476660-28-3 | 0.1g |
$943.0 | 2023-06-03 | ||
| Enamine | EN300-1849388-0.25g |
3-(quinolin-7-yl)propan-1-ol |
476660-28-3 | 0.25g |
$985.0 | 2023-06-03 | ||
| Enamine | EN300-1849388-0.5g |
3-(quinolin-7-yl)propan-1-ol |
476660-28-3 | 0.5g |
$1027.0 | 2023-06-03 | ||
| Enamine | EN300-1849388-1.0g |
3-(quinolin-7-yl)propan-1-ol |
476660-28-3 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1849388-2.5g |
3-(quinolin-7-yl)propan-1-ol |
476660-28-3 | 2.5g |
$2100.0 | 2023-06-03 | ||
| Enamine | EN300-1849388-5.0g |
3-(quinolin-7-yl)propan-1-ol |
476660-28-3 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1849388-10.0g |
3-(quinolin-7-yl)propan-1-ol |
476660-28-3 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1849388-1g |
3-(quinolin-7-yl)propan-1-ol |
476660-28-3 | 1g |
$0.0 | 2023-09-19 |
3-(quinolin-7-yl)propan-1-ol Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 3-(quinolin-7-yl)propan-1-ol
3-(Quinolin-7-yl)propan-1-ol: An Overview of a Promising Compound (CAS No. 476660-28-3)
3-(Quinolin-7-yl)propan-1-ol, also known by its CAS number 476660-28-3, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by a quinoline moiety linked to a propyl alcohol group, which imparts it with a range of interesting properties and biological activities.
The quinoline ring, a key structural feature of 3-(quinolin-7-yl)propan-1-ol, is well-known for its biological significance. Quinolines have been extensively studied for their antimalarial, antibacterial, and antifungal properties. The presence of the propyl alcohol group further enhances the compound's solubility and reactivity, making it an attractive candidate for drug development.
Recent research has highlighted the potential of 3-(quinolin-7-yl)propan-1-ol in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the compound's anti-inflammatory properties. The results showed that 3-(quinolin-7-yl)propan-1-ol effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This finding suggests that the compound could be a valuable lead for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 3-(quinolin-7-yl)propan-1-ol has also shown promise in neurodegenerative disease research. A 2021 study published in the European Journal of Medicinal Chemistry explored the neuroprotective properties of the compound. The researchers found that 3-(quinolin-7-yl)propan-1-ol exhibited significant neuroprotective effects against oxidative stress-induced neuronal cell death. These findings indicate that the compound could be a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 3-(quinolin-7-yl)propan-1-ol has also been studied to assess its suitability as a drug candidate. A preclinical study conducted by a team of researchers at the University of California, Los Angeles (UCLA) evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The results demonstrated that 3-(quinolin-7-yl)propan-1-ol has favorable pharmacokinetic parameters, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further clinical development.
The synthetic route to produce 3-(quinolin-7-y l)propan -1 -ol strong > is well -established and can be efficiently carried out using readily available starting materials. One common synthetic method involves the reaction of 7-bromoquinoline with propargyl alcohol followed by reduction to form the desired product. This synthetic approach ensures high yields and purity, making large-scale production feasible.
In conclusion, 3-(quinolin -7 -y l)propan -1 -ol (CAS No . 476660 -28 -3) strong > is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable biological activities and pharmacokinetic properties, positions it as a valuable lead for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in the treatment of various diseases.
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